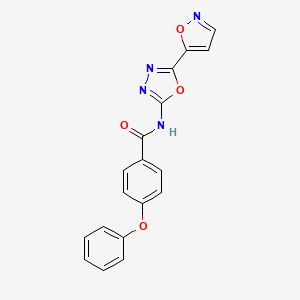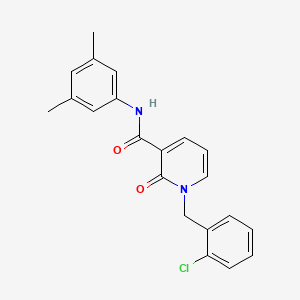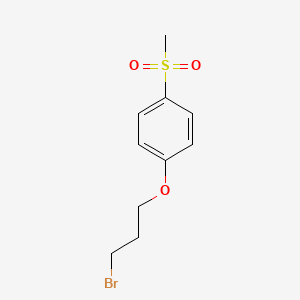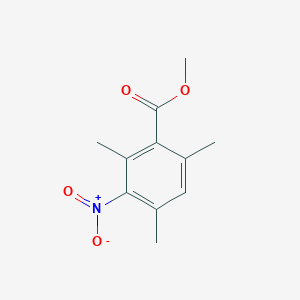
4-Bromo-1,1-diethoxypent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymeric Organosilicon Systems
Research by Ohshita et al. (1997) on polymeric organosilicon systems involved the use of (4-bromophenyl)diethoxymethylsilane, a compound similar to 4-Bromo-1,1-diethoxypent-2-yne. This study demonstrated the synthesis of various polymers with Si−OEt and Si−Cl bonds. These polymers showed reactivity with nucleophiles and were analyzed for their thermal properties (Ohshita et al., 1997).
Tetrahydropyranyl Protecting Group
Horning et al. (1970) discussed the use of a compound related to 4-Bromo-1,1-diethoxypent-2-yne in the context of a masked acetonyl bromide. This study highlighted its utility in organic synthesis, particularly in the formation of specific organic structures (Horning et al., 1970).
Zinc Phthalocyanine Derivatives
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, which are important for photodynamic therapy, especially in the treatment of cancer. The synthesis involved compounds structurally related to 4-Bromo-1,1-diethoxypent-2-yne, emphasizing its potential in medical applications (Pişkin et al., 2020).
Alkyl Radicals in Photolysis
Bales et al. (2001) studied the photolysis of alkyl radicals containing beta-leaving groups, which are structurally related to 4-Bromo-1,1-diethoxypent-2-yne. This research has implications for understanding reaction mechanisms in organic chemistry (Bales et al., 2001).
Synthesis of Heterocycles
Martins et al. (2002) explored the synthesis of heterocycles using brominated compounds similar to 4-Bromo-1,1-diethoxypent-2-yne. This research contributes to the development of new synthetic pathways in organic chemistry (Martins, 2002).
Propiedades
IUPAC Name |
4-bromo-1,1-diethoxypent-2-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBKEYVOLQHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

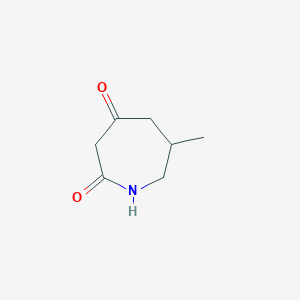
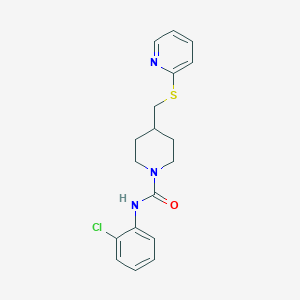
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)
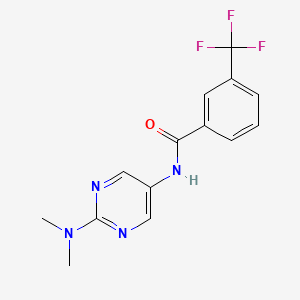
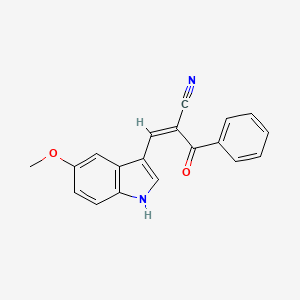
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
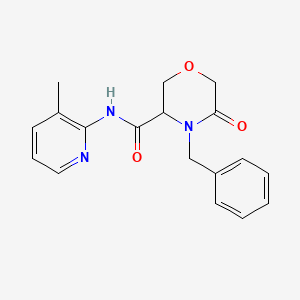
![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

